molecular formula C12H8N4 B6602635 2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile CAS No. 827317-30-6

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile

Cat. No.: B6602635
CAS No.: 827317-30-6
M. Wt: 208.22 g/mol
InChI Key: KLTQVBNAKAMYNB-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile is a heterocyclic compound that combines the structural features of both pyrazole and indole. These two moieties are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure makes it a valuable subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile typically involves the condensation of appropriate pyrazole and indole derivatives. One common method includes the reaction of 3-amino-1H-pyrazole with 4-cyanobenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile stands out due to its unique combination of pyrazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1H-indole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c13-7-8-2-1-3-10-9(8)6-12(15-10)11-4-5-14-16-11/h1-6,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTQVBNAKAMYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741348
Record name 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827317-30-6
Record name 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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